Regioisomeric Differentiation from 3-(4-Methylphenyl)benzaldehyde
4-Methyl-3-phenylbenzaldehyde (CAS 1175987-92-4) is a distinct regioisomer of 3-(4-methylphenyl)benzaldehyde (CAS 116470-54-3), with the methyl group positioned ortho to the biphenyl linkage on the aldehyde-bearing ring versus para to the linkage on the phenyl substituent ring . This structural difference yields a predicted density of 1.074 ± 0.06 g/cm³, a predicted boiling point of 342.7 ± 21.0 °C at 760 mmHg, and a flash point >110 °C . The ortho-methyl substitution introduces measurable steric congestion adjacent to the aldehyde functional group, which alters the accessibility of the electrophilic carbonyl carbon during nucleophilic attack relative to the less hindered para-substituted isomer [1].
| Evidence Dimension | Regioisomer identity and steric environment |
|---|---|
| Target Compound Data | CAS 1175987-92-4; methyl group ortho to biphenyl linkage; 6-methyl-[1,1'-biphenyl]-3-carboxaldehyde |
| Comparator Or Baseline | 3-(4-Methylphenyl)benzaldehyde: CAS 116470-54-3; methyl group para on phenyl substituent; 4'-methyl-[1,1'-biphenyl]-3-carboxaldehyde |
| Quantified Difference | Regioisomeric shift of methyl group from para-position on substituent ring to ortho-position on aldehyde-bearing ring; CAS number distinct (1175987-92-4 vs. 116470-54-3) |
| Conditions | Structural analysis; IUPAC nomenclature; predicted physicochemical properties |
Why This Matters
Procuring the correct regioisomer is essential because ortho-methyl substitution introduces steric hindrance that alters reaction kinetics in aldehyde condensation, amination, and Grignard addition reactions compared to the less hindered para-substituted isomer.
- [1] Naota, T., et al. (1995). Substituent effects on ruthenium-catalyzed aldol reactions of benzaldehydes: ρ value +1.6. Available via Academia.edu. View Source
